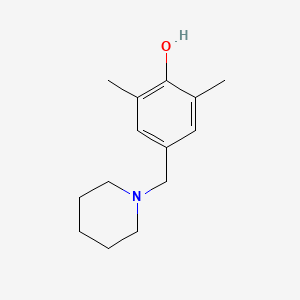

2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol

Description

Properties

IUPAC Name |

2,6-dimethyl-4-(piperidin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11-8-13(9-12(2)14(11)16)10-15-6-4-3-5-7-15/h8-9,16H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAJUZSNGXVCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350128 | |

| Record name | 2,6-dimethyl-4-(piperidin-1-ylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42900-97-0 | |

| Record name | 2,6-dimethyl-4-(piperidin-1-ylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

Starting Materials

- 2,6-Dimethylphenol : The phenolic core with methyl groups at the 2 and 6 positions.

- Piperidine : A six-membered nitrogen-containing heterocycle used to introduce the piperidinylmethyl substituent.

- Formaldehyde (in some methods): Used in Mannich-type reactions to facilitate the introduction of the piperidinylmethyl group.

Synthetic Routes

The preparation of 2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol generally follows two main synthetic approaches:

Direct Mannich Reaction of 2,6-Dimethylphenol with Piperidine and Formaldehyde

- Reaction Description : The Mannich reaction involves the condensation of 2,6-dimethylphenol with formaldehyde and piperidine, leading to the formation of the piperidin-1-ylmethyl substituent at the 4-position of the phenol ring.

- Conditions : Typically conducted at elevated temperatures (~130°C) for several hours to ensure complete conversion.

- Catalysts and Solvents : Acidic or neutral conditions may be employed; solvents such as ethanol or other polar aprotic solvents can be used to facilitate the reaction.

- Industrial Optimization : Continuous flow reactors and automated systems are used to optimize yield and purity, with precise control over temperature, reaction time, and stoichiometry.

Stepwise Alkylation and Mannich Reaction Starting from Phenol

Step 1: Alkylation of Phenol to 2,6-Dimethylphenol

Step 2: Mannich Reaction

- The 2,6-dimethylphenol obtained is then subjected to a Mannich reaction with formaldehyde and piperidine to introduce the piperidin-1-ylmethyl group at the 4-position.

- This step is critical for the selective functionalization of the phenol ring.

Detailed Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Catalyst/Notes | Temperature (°C) | Time (hours) | Yield (%) (Reported) |

|---|---|---|---|---|---|

| Alkylation of Phenol | Phenol + methylating agent (e.g., methyl chloride) | Lewis acid catalyst (e.g., AlCl3) | 50–100 | 2–6 | Up to 60% (varies) |

| Mannich Reaction | 2,6-Dimethylphenol + formaldehyde + piperidine | Acidic or neutral catalyst; solvent | ~130 | 4–8 | High (optimized) |

| Continuous Flow Optimization | Automated control of temperature, flow rate | Improves yield and purity | Controlled | Continuous | >85% (industrial) |

Note: The alkylation step for 2,6-dimethylphenol is complex industrially, often involving tert-butyl intermediates and acid catalysts such as sulfuric acid or aromatic sulfonic acids.

Research Findings and Analysis

- Yield and Purity : The Mannich reaction step is crucial for achieving high yield and purity of the final compound. Industrial processes optimize reaction parameters to minimize by-products and unreacted starting materials.

- Catalyst Selection : Lewis acids such as aluminum chloride are effective for alkylation steps, while acidic or neutral conditions favor the Mannich reaction. The choice of catalyst impacts reaction rate and selectivity.

- Reaction Mechanism : The Mannich reaction proceeds via the formation of an iminium ion intermediate from formaldehyde and piperidine, which then electrophilically attacks the activated phenol ring at the 4-position, facilitated by the electron-donating methyl groups at 2 and 6 positions.

- Industrial Scale-Up : Continuous flow reactors allow precise control over reaction conditions, improving reproducibility and scalability. Automated systems monitor reaction parameters to maintain consistent product quality.

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents | Catalyst/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| 1. Alkylation of Phenol | Introduce methyl groups at 2,6 positions | Phenol, methylating agent | Lewis acid (AlCl3), acidic media | 50–100°C | 2–6 hours | Industrially complex; purity critical |

| 2. Mannich Reaction | Attach piperidin-1-ylmethyl group at 4-position | 2,6-Dimethylphenol, piperidine, formaldehyde | Acidic or neutral catalyst, solvent | ~130°C | 4–8 hours | High yield with optimized conditions |

| 3. Purification | Distillation, recrystallization | - | - | - | - | Ensures removal of by-products |

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced under specific conditions to modify the piperidine ring.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Modified piperidine derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to various effects such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

2,6-Dimethylphenol: Lacks the piperidine ring, making it less versatile in biological applications.

4-(Piperidin-1-ylmethyl)phenol: Similar structure but without the dimethyl groups, affecting its reactivity and biological activity.

Uniqueness

2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol is unique due to the presence of both the piperidine ring and the dimethyl groups on the phenol ring. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound in various research fields .

Biological Activity

2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol is an organic compound characterized by its unique structure, featuring a phenolic core with two methyl groups and a piperidin-1-ylmethyl substituent. Its molecular formula is C₁₄H₂₁NO, and it is recognized for its potential applications in medicinal chemistry due to various biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antibacterial and antifungal activities . For instance, in vitro tests indicated that the compound effectively inhibited the growth of various harmful bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

The mechanism underlying the biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound may inhibit certain enzyme activities or modulate signal transduction pathways, contributing to its antimicrobial effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for developing more potent derivatives. Similar compounds have been analyzed to identify structural features that enhance biological activity.

| Compound Name | Structure | Key Features |

|---|---|---|

| 2,6-Dimethylphenol | C₈H₁₀O | Simple phenolic compound; less complex |

| 4-Piperidinophenol | C₁₁H₁₅NO | Contains a piperidine ring; different biological activity |

| 2,4-Dichloro-6-(piperidin-1-ylmethyl)phenol | C₁₂H₁₅Cl₂NO | Chlorinated derivative; altered reactivity patterns |

These comparisons highlight how specific substitutions can influence both chemical reactivity and biological activity.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Antiproliferative Activity : Research has indicated that this compound demonstrates antiproliferative effects against cancer cell lines, suggesting potential as an anticancer agent .

- Inhibition of Phospholipase A2 : Preliminary findings suggest that the compound may inhibit lysosomal phospholipase A2, which is associated with drug-induced phospholipidosis—a pathological condition caused by drug accumulation in lysosomes .

- Safety Profile : Toxicity assessments conducted by the US EPA indicate that this compound has a favorable safety profile with no acute toxicity observed in animal models at high doses .

Q & A

Q. What are the recommended synthetic routes for 2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis of this compound typically involves multicomponent reactions (MCRs) to assemble the piperidine and phenolic moieties. For example, a Mannich-type reaction using phenol derivatives, formaldehyde, and piperidine under acidic or basic catalysis can yield the target structure. To optimize efficiency:

- Monitor reaction kinetics using HPLC or TLC to identify intermediates and adjust pH/temperature .

- Employ high-throughput screening (HTS) to test diverse catalysts (e.g., Lewis acids) and solvent systems for improved yields .

- Purify via column chromatography using gradients of ethyl acetate/hexane, followed by recrystallization for high-purity isolates .

Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?

Methodological Answer: Quantification requires a combination of chromatographic and spectroscopic methods:

- HPLC-UV : Use a C18 column with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) for baseline separation of phenolic derivatives .

- NMR Spectroscopy : and NMR (e.g., in CDCl) can confirm structural integrity and quantify impurities via integration of aromatic (δ 6.5–7.5 ppm) and piperidine (δ 1.4–2.8 ppm) signals .

- HRMS : High-resolution mass spectrometry with ESI+ ionization validates molecular weight (e.g., [M+H] at m/z 260.2) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data for this compound derivatives?

Methodological Answer: Discrepancies often arise from conformational flexibility or solvent effects. To address this:

- Perform variable-temperature NMR to observe dynamic processes (e.g., piperidine ring puckering) and assign overlapping signals .

- Compare experimental data with computational predictions (DFT or MD simulations) to validate stereoelectronic effects on chemical shifts .

- Use 2D techniques (COSY, HSQC) to resolve coupling patterns and confirm connectivity in crowded regions (e.g., methyl groups at δ 2.2–2.5 ppm) .

Q. What strategies are employed to investigate the pharmacological mechanisms of piperidine-containing phenolic compounds?

Methodological Answer: Mechanistic studies require interdisciplinary approaches:

- Receptor Binding Assays : Screen against GPCRs or ion channels using radioligand displacement (e.g., H-labeled antagonists) to identify targets .

- Molecular Dynamics (MD) Simulations : Model interactions between the compound’s piperidine moiety and hydrophobic binding pockets of proteins .

- Metabolite Profiling : Use LC-MS/MS to track phase I/II metabolites (e.g., hydroxylation or glucuronidation) in hepatocyte models .

Q. How should researchers design experiments to address contradictory bioactivity data across studies?

Methodological Answer: Contradictions may stem from assay variability or structural analogs. Mitigate via:

- Dose-Response Curves : Establish EC/IC values across multiple cell lines (e.g., cancer vs. normal) to confirm selectivity .

- Structural Analog Libraries : Synthesize derivatives with modified substituents (e.g., halogenation or alkyl chain variation) to isolate pharmacophores .

- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill kinetics to rule out false positives .

Q. What advanced techniques are recommended for crystallographic characterization of this compound?

Methodological Answer: For single-crystal X-ray diffraction:

- Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) .

- Resolve piperidine ring conformation and intermolecular interactions (e.g., hydrogen bonding with phenolic -OH) using SHELX or Olex2 software .

- Compare experimental bond lengths/angles with Cambridge Structural Database entries to identify steric strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.